Ethanol, 2-(ethylmethylamino)-

Overview

Description

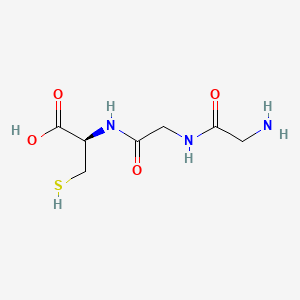

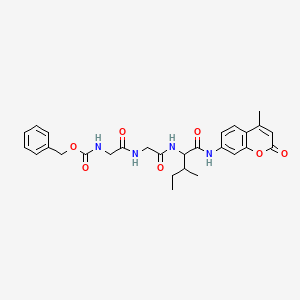

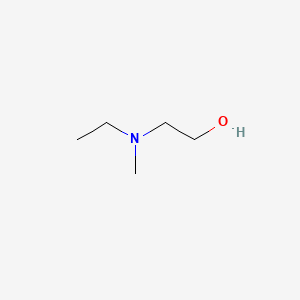

Ethanol, 2-(ethylmethylamino)- is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2-(ethylmethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(ethylmethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sustainability Metrics in Catalytic Production

Ethanol, specifically in the form of 2-Ethyl-1-hexanol, is pivotal in catalytic production for higher alcohols. The sustainability of this process is evaluated using early-stage sustainability metrics based on laboratory data, process simulation models, techno-economic analysis, and life cycle assessment. These insights are crucial in assessing the economic and environmental feasibility of biobased routes for higher chain Guerbet alcohols from ethanol (Patel et al., 2015).

CO2 Absorption in Solvent-Free Alkanolamines

2-(ethylamino)ethanol, among other neat secondary amines, has been studied for its reaction with CO2, forming liquid carbonated species without dilution in any additional solvent. This reaction has significant implications for CO2 capture, demonstrating over 90% efficiency in certain conditions. The potential advantages of using such solvent-free alkanolamines over aqueous solutions like monoethanolamine (MEA) in CO2 capture processes have been discussed, highlighting its efficiency and reduced flow rate requirements (Barzagli, Mani, & Peruzzini, 2016).

Viscosities and Densities in Aqueous Ternary Mixtures

Research on aqueous ternary solutions of 2-(ethylamino)ethanol with other amines like diethanolamine and triethanolamine is significant for understanding their physical properties. These studies are essential in various industrial applications, including solvent systems and chemical processes (Álvarez et al., 2006).

Vapor Pressures and Thermophysical Properties

The study of vapor pressures and liquid phase heat capacities of ethanolamines, including 2-(ethylamino)ethanol, is essential in understanding their thermodynamic properties. This research is vital for various industrial applications, especially in the fields of chemical engineering and process optimization (Soares et al., 2018).

Control of Ethanol Concentration

In medical and industrial applications, the control of ethanol concentration is crucial. Research on devices for controlling ethanol concentration highlights the importance of accurate measurement and regulation of ethanol in various solutions. This is particularly relevant in healthcare and industrial environments where specific ethanol concentrations are required (Rivai et al., 2015).

Biphasic Absorbents for CO2 Capture

Studies on biphasic absorbents, such as blends of 2-(ethylamino)ethanol, offer innovative approaches to CO2 capture. These absorbents demonstrate high efficiency and have potential advantages over traditional methods, emphasizing the ongoing research into more effective and environmentally friendly CO2 capture techniques(Barzagli, Mani, & Peruzzini, 2017).

Mechanism of Action

Target of Action

The primary targets of Ethanol, 2-(ethylmethylamino)-, are GABA receptors and glycine receptors (alpha 1 and alpha 2 subunits). These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .

Mode of Action

Ethanol, 2-(ethylmethylamino)-, interacts with its targets by binding to GABA and glycine receptors, leading to sedative effects. It also inhibits the functioning of NMDA receptors . In its role as an anti-infective, it acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .

Biochemical Pathways

Ethanol, 2-(ethylmethylamino)-, affects various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Pharmacokinetics

Both acute and chronic use of this compound can cause transient changes to many physiological responses in different organ systems .

Result of Action

The molecular and cellular effects of Ethanol, 2-(ethylmethylamino)-'s action include sedative effects mediated through binding to GABA receptors and glycine receptors . It also has anti-infective properties, acting as a dehydrating agent that disrupts the osmotic balance across cell membranes .

Action Environment

The action, efficacy, and stability of Ethanol, 2-(ethylmethylamino)- can be influenced by various environmental factors. For instance, it is used in various fields such as textile lubricants, polishes, detergents, and in personal care products . It is also used as a solvent for the removal of carbon dioxide from the gas stream .

Safety and Hazards

Properties

IUPAC Name |

2-[ethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKDZWSATBBGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183131 | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-43-8 | |

| Record name | N-Ethyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.